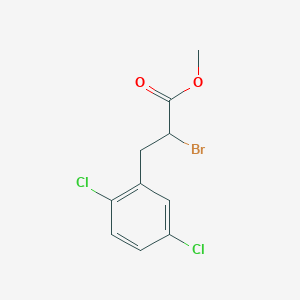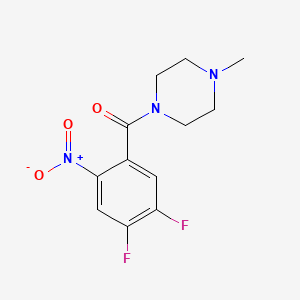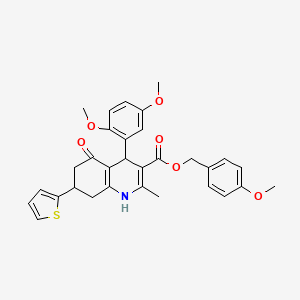![molecular formula C21H21BrN4O3S B14948818 (2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, an allyl group, and a phenylhydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2,4-dimethoxybenzaldehyde, allyl bromide, and thiosemicarbazide. The synthesis process can be summarized as follows:
Formation of Thiazole Ring: The reaction between 5-bromo-2,4-dimethoxybenzaldehyde and thiosemicarbazide under acidic conditions leads to the formation of the thiazole ring.
Allylation: The thiazole intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group.
Hydrazinecarboxamide Formation: Finally, the compound is treated with phenylhydrazinecarboxamide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is unique due to its combination of a thiazole ring, allyl group, and phenylhydrazinecarboxamide moiety, which imparts distinct chemical and biological properties not found in simpler aromatic compounds.
This detailed article provides a comprehensive overview of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H21BrN4O3S |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
1-[(E)-[4-(5-bromo-2,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea |
InChI |
InChI=1S/C21H21BrN4O3S/c1-4-10-26-17(15-11-16(22)19(29-3)12-18(15)28-2)13-30-21(26)25-24-20(27)23-14-8-6-5-7-9-14/h4-9,11-13H,1,10H2,2-3H3,(H2,23,24,27)/b25-21+ |
InChIキー |
BMUQSFXAQWLHRU-NJNXFGOHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1C2=CS/C(=N/NC(=O)NC3=CC=CC=C3)/N2CC=C)Br)OC |
正規SMILES |
COC1=CC(=C(C=C1C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)

![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
